molecular formula C11H6IN3O3 B12907832 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-60-3

6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12907832
CAS No.: 61982-60-3
M. Wt: 355.09 g/mol
InChI Key: KWGBKOLWHVSDON-UHFFFAOYSA-N
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Description

Halogen-Substituted Analogues

  • 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine (CID 12321875):

    • Smaller halogen (Cl vs. I) reduces steric hindrance at position 6.
    • Lower molecular weight (263.63 g/mol vs. 379.09 g/mol).
    • Enhanced solubility in polar solvents due to decreased hydrophobicity.
  • 6-Iodoimidazo[1,2-a]pyridine (CID 2764327):

    • Lacks the nitrofuran moiety, simplifying the electronic profile.
    • Exhibits weaker dipole moments (≈4.5 D vs. ≈7.2 D in the nitrofuran-bearing compound).

Nitrofuran-Modified Derivatives

  • 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (CID 610910):
    • Replaces nitrofuran with a hydroxyphenyl group.
    • Introduces phenolic -OH, enabling hydrogen bond donation (absent in nitrofuran derivatives).

Table 2: Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Dipole Moment (D) Key Interactions
6-Iodo-2-(5-nitrofuran-2-yl) I, 5-nitrofuran 379.09 ~7.2 I···π, nitro-O···H–C
6-Chloro-2-(5-nitrofuran-2-yl) Cl, 5-nitrofuran 263.63 ~6.8 Cl···π, nitro-O···H–C
6-Iodoimidazo[1,2-a]pyridine I 244.03 ~4.5 I···π, C–H···N
2-(2'-Hydroxyphenyl) 2-hydroxyphenyl 210.24 ~5.1 O–H···N, π–π stacking

Electronic Effects of Substituents

  • Iodine : Induces a +M (mesomeric) effect, slightly deactivating the core via electron withdrawal.
  • 5-Nitrofuran : The nitro group (-NO₂) strongly withdraws electrons, reducing electron density at the furan ring and adjacent imidazo[1,2-a]pyridine system.
  • Synergistic effects : The combined presence of iodine and nitrofuran creates a highly electron-deficient core, favoring electrophilic substitution at positions 3 and 8 of the imidazo[1,2-a]pyridine ring.

Properties

CAS No.

61982-60-3

Molecular Formula

C11H6IN3O3

Molecular Weight

355.09 g/mol

IUPAC Name

6-iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6IN3O3/c12-7-1-3-10-13-8(6-14(10)5-7)9-2-4-11(18-9)15(16)17/h1-6H

InChI Key

KWGBKOLWHVSDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Metal-Free Iodine-Catalyzed Cyclization

Recent advances highlight the use of iodine as a catalyst for the direct synthesis of imidazo[1,2-a]pyridines under mild, metal-free conditions. This approach typically involves:

  • Condensation of 2-aminopyridine derivatives with aldehydes or ketones.
  • Iodine-promoted cyclization via imine formation, tautomerization, and oxidative aromatization.
  • Mild reaction conditions (room temperature to slight heating) and environmentally benign solvents such as ethanol or cyclohexane.

This method offers advantages including short reaction times, broad functional group tolerance, and avoidance of heavy metal catalysts.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions involving:

  • 2-aminopyridine,
  • An aryl aldehyde,
  • An isocyanide (e.g., tert-butyl isocyanide),

in the presence of iodine catalyst in ethanol have been demonstrated to efficiently yield highly functionalized imidazo[1,2-a]pyridine derivatives. The mechanism involves:

  • Initial imine formation,
  • Iodine activation,
  • Nucleophilic addition of isocyanide,
  • Cycloaddition and ring closure.

This method is adaptable for nitro-substituted derivatives and allows for good yields and purity.

Specific Preparation of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Stepwise Synthetic Route

A plausible synthetic route based on literature and patent data includes:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of imidazo[1,2-a]pyridine core Condensation of 2-aminopyridine with 5-nitro-2-furaldehyde Imine intermediate formation, followed by cyclization under iodine catalysis
2 Selective iodination Iodine or N-iodosuccinimide (NIS) in suitable solvent (e.g., acetonitrile) Iodination at the 6-position of imidazo[1,2-a]pyridine ring, controlled to avoid over-iodination
3 Purification Chromatography or recrystallization Isolation of pure this compound

Reaction Conditions and Optimization

  • Iodine catalysis is typically performed at room temperature to 60°C in ethanol or cyclohexane, with reaction times ranging from 1 to 6 hours depending on substrate reactivity.
  • The iodination step requires careful stoichiometric control of iodine source to achieve mono-iodination at the 6-position without affecting the nitrofuran moiety.
  • Use of acidic or neutral media can influence the regioselectivity and yield.
  • The nitro group on the furan ring is stable under these mild conditions, preserving the functional integrity of the molecule.

Mechanistic Insights

The iodine-catalyzed synthesis proceeds via:

This sequence is supported by spectroscopic evidence and mass spectrometry confirming the molecular weight and substitution pattern.

Data Table: Summary of Preparation Parameters

Parameter Details Reference(s)
Starting materials 2-Aminopyridine, 5-nitro-2-furaldehyde
Catalyst Iodine (I2) or N-iodosuccinimide (NIS)
Solvent Ethanol, cyclohexane, acetonitrile
Temperature Room temperature to 60°C
Reaction time 1–6 hours
Yield Moderate to good (typically 60–85%)
Purification method Column chromatography, recrystallization
Characterization NMR, HRMS, HPLC purity >98%

Research Findings and Practical Considerations

  • The iodine-catalyzed method is cost-effective and environmentally friendly , avoiding heavy metals and harsh conditions.
  • The nitrofuran substituent is compatible with the reaction conditions, allowing for direct incorporation without protective groups.
  • The selective iodination at the 6-position is achievable by controlling reagent stoichiometry and reaction time, critical for obtaining the target compound with high purity.
  • The synthetic route is amenable to scale-up and can be adapted for analog synthesis by varying aldehyde or amine components.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The iodine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium dithionite.

    Substitution: Sodium azide, thiourea, primary amines.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives, hydroxylamine derivatives.

    Substitution: Azido derivatives, thio derivatives, amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The nitrofuran group is known for its antibacterial activity, which could be leveraged in drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrofuran group could induce oxidative stress in microbial cells, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • Iodine vs. Chlorine Substituents : The 6-iodo substituent in the target compound enhances its suitability for radiopharmaceutical applications compared to 6-chloro analogs like 6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine .
  • Nitrofuran vs. Thiophene/Aryl Groups : The 5-nitrofuran moiety may confer redox-dependent bioactivity, unlike thiophene or biphenyl groups, which improve cholinesterase inhibition .
  • Positional Nitrogen Effects : Imidazo[1,2-a]pyridines (e.g., the target compound) exhibit higher anti-tubercular potency (MIC < 5 μM) than nitrogen-scaffolded analogs like imidazo[1,2-c]pyrimidine (MIC = 5–9 μM) .

Pharmacological and Functional Comparisons

Anti-Tubercular Activity

Imidazo[1,2-a]pyridines show potent activity against Mycobacterium tuberculosis (MIC < 5 μM for the target compound), outperforming structurally related bicyclic systems like imidazo[1,2-c]pyrimidine (MIC = 5–9 μM) . The 5-nitrofuran group may synergize with the imidazo[1,2-a]pyridine core to enhance membrane permeability or target engagement .

Anticholinesterase Activity

Substituents at position 2 critically modulate cholinesterase inhibition:

  • Biphenyl groups (e.g., 2-(biphenyl)imidazo[1,2-a]pyridine) yield IC₅₀ = 79 μM for AChE, whereas 5-nitrofuran or iodine substituents prioritize non-neurological applications .
  • Methyl groups at position R4 enhance AChE inhibition (IC₅₀ = 79 μM), but bulky groups (e.g., adamantyl) reduce potency .

Biological Activity

6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine (CAS Number: 61982-60-3) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises an imidazo[1,2-a]pyridine core substituted with an iodo and a nitrofuran moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₆IN₃O₃
  • Molecular Weight : 355.088 g/mol
  • LogP : 3.63030 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 76.26 Ų

Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study evaluating the structure-activity relationship (SAR) of similar compounds indicated that halogen substitutions (like iodine) could enhance antimicrobial efficacy against a range of pathogens, including Mycobacterium tuberculosis and various fungi .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been noted in several studies. For instance:

  • Case Study 1 : A recent investigation into the antitumor activity of imidazo[1,2-a]pyridine derivatives showed that the introduction of nitro groups increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Case Study 2 : Another study highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. The results suggested that it interferes with key signaling pathways involved in cancer cell survival .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells, leading to cell death.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : Some studies suggest that nitro-substituted imidazoles can exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Summary of Research Findings

StudyBiological ActivityKey Findings
AntimicrobialEffective against M. tuberculosis; enhanced activity with iodine substitution.
AnticancerInduces apoptosis in breast cancer cells; inhibits tumor growth in vivo.
Mechanism InsightsInvolves DNA synthesis inhibition and apoptosis induction; potential antioxidant effects noted.

Q & A

Basic: What are the established synthetic routes for 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine?

The compound is typically synthesized via multicomponent reactions or condensation strategies. A common approach involves iodine-catalyzed cyclization of aryl ketones with 2-amino-N-heterocycles, using dimethyl sulfoxide (DMSO) as a methylene donor and potassium persulfate (K₂S₂O₈) as an oxidant . For iodinated derivatives like this compound, halogenation steps (e.g., electrophilic iodination) are critical and may require controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions .

Advanced: How can reaction conditions be optimized to minimize by-products during scale-up?

Scale-up challenges include managing exothermic reactions and by-product formation. Continuous flow reactors and automated synthesis platforms improve reproducibility by ensuring precise control over reaction parameters (e.g., temperature, residence time) . For example, optimizing iodine catalyst loading (0.1–0.5 mol%) and solvent polarity (e.g., DMF vs. DMSO) can reduce undesired halogenation by-products . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended for high purity (>95%) .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., nitrofuran protons at δ 7.8–8.2 ppm, imidazo-pyridine backbone signals at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Peaks at 1512–1730 cm⁻¹ confirm nitro (NO₂) and furan C-O-C groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical calculations within 2 ppm error) .

Advanced: How do computational methods aid in predicting the compound’s reactivity?

Density functional theory (DFT) calculations (e.g., Gaussian 09) model electrophilic substitution sites, such as iodination at the pyridine C6 position, by analyzing Fukui indices and electron density maps . Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., microbial enzymes), guiding structural modifications for enhanced activity .

Basic: What biological activities are associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial, antitrypanosomal, and anticancer properties. The 5-nitrofuran moiety enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial DNA replication . Preliminary in vitro assays show IC₅₀ values of 2–10 µM against Leishmania and cancer cell lines .

Advanced: How can structural modifications improve selectivity against cancer vs. host cells?

Introducing electron-withdrawing groups (e.g., -CF₃ at C5) or piperazine-linked triazoles (e.g., compound 8p in ) enhances target specificity. Structure-activity relationship (SAR) studies reveal that:

  • Nitro group position : Para-substitution on the furan ring maximizes DNA intercalation.
  • Iodo substitution : Improves lipophilicity (logP ~2.5), aiding cellular uptake .
    Advanced assays (e.g., flow cytometry) quantify apoptosis induction vs. necrosis to validate selectivity .

Basic: What are the stability considerations for this compound under storage?

The compound is light-sensitive due to the nitrofuran group. Store at –20°C in amber vials under nitrogen. Stability tests in DMSO (1 mM) show <5% degradation over 30 days when protected from humidity .

Advanced: How can contradictory data on synthetic yields be resolved?

Yield discrepancies (e.g., 55% vs. 67% in ) often arise from substrate purity or solvent drying. Karl Fischer titration ensures anhydrous conditions for moisture-sensitive steps. Statistical optimization (e.g., Box-Behnken design) identifies critical factors like reaction time and catalyst concentration .

Basic: What industrial-scale purification methods are applicable?

Beyond column chromatography, recrystallization in ethanol/water (1:3 v/v) achieves >98% purity. Continuous centrifugal partition chromatography (CPC) is scalable for gram-to-kilogram batches .

Advanced: How does the compound interact with cytochrome P450 enzymes?

Metabolic stability studies using human liver microsomes (HLMs) reveal CYP3A4-mediated oxidation of the imidazo-pyridine core. Deuterium incorporation at metabolically labile sites (e.g., C8) reduces clearance rates by 40% .

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